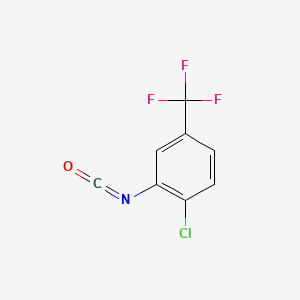

2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPYOPYMWSHRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369816 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-86-4 | |

| Record name | 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-(trifluoromethyl)phenyl isocyanate CAS number

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 50528-86-4), a versatile and highly reactive chemical intermediate. We will delve into its fundamental physicochemical properties, synthesis, and core reactivity, with a particular focus on its applications in drug discovery, agrochemical development, and polymer science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed experimental protocols to support practical application and innovation.

Introduction and Strategic Importance

This compound is an aromatic isocyanate distinguished by its unique substitution pattern: a chloro group and a trifluoromethyl (CF₃) group. This specific arrangement of electron-withdrawing groups on the phenyl ring significantly influences the compound's reactivity and the properties of its derivatives. The Chemical Abstracts Service (CAS) has assigned the number 50528-86-4 to this compound.[1][2][3][4]

The strategic importance of this molecule stems from two core features:

-

The Isocyanate Group (-N=C=O): This functional group is a powerful electrophile, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the facile formation of stable urea, carbamate, and thiocarbamate linkages, which are prevalent in biologically active molecules.[5]

-

The Trifluoromethyl Group (-CF₃): The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][6] This group can significantly improve the efficacy and pharmacokinetic profile of a drug candidate.[1][6]

Consequently, this compound serves as a critical building block in the synthesis of novel compounds across various sectors, including pharmaceuticals, crop protection, and advanced materials.[1][5][7]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory or industrial setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50528-86-4 | [1][3][4] |

| Molecular Formula | C₈H₃ClF₃NO | [1][3][5] |

| Molecular Weight | 221.56 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 64 °C at 5 mmHg (0.7 kPa) | [1][5] |

| Density | 1.46 g/mL | [1][5] |

| Refractive Index (n20/D) | ~1.49 | [1][4] |

| Purity | ≥96-98% (GC) | [1][3] |

| Synonyms | 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene, Isocyanic acid 2-chloro-5-(trifluoromethyl)phenyl ester | [1][2][3] |

Key Structural Insights: The combination of the chlorine and trifluoromethyl groups makes the aromatic ring electron-deficient, which in turn increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles. The compound is noted to be moisture-sensitive, a common characteristic of isocyanates which readily react with water.[4][8]

Synthesis and Core Reactivity

General Synthesis Pathway

Isocyanates are typically synthesized from the corresponding primary amine. A common and effective laboratory and industrial method involves the reaction of the parent aniline, 2-Chloro-5-(trifluoromethyl)aniline, with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds via a carbamoyl chloride intermediate which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Caption: General synthesis of the target isocyanate from its aniline precursor.

Core Reactivity: Nucleophilic Addition

The utility of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=O group. It readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, most commonly amines and alcohols.

-

Reaction with Amines: Forms substituted ureas. This is a fundamental reaction in the synthesis of many pharmaceuticals, including kinase inhibitors.

-

Reaction with Alcohols: Forms carbamates (urethanes). This linkage is crucial for producing specialized polymers and other functional materials.

Caption: Core reaction pathways with common nucleophiles.

Applications in Research and Development

Pharmaceutical Synthesis

This reagent is a valuable tool for medicinal chemists aiming to create complex molecular architectures.[1] The formation of the urea linkage is particularly significant. For instance, the multi-kinase inhibitor drug Sorafenib, used in cancer therapy, contains a urea moiety formed by reacting an aniline with a substituted phenyl isocyanate, specifically 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6] This highlights the critical role of this class of reagents in constructing molecules that target specific biological pathways to improve drug efficacy.[1][7]

Agrochemicals

In the agrochemical industry, the compound serves as an intermediate for synthesizing potent herbicides and pesticides.[1][5] The urea and carbamate derivatives often exhibit significant biological activity.[5] The presence of the trifluoromethyl group can enhance the lipophilicity of the final product, improving its penetration into target organisms and overall effectiveness.[1]

Polymer Chemistry and Material Science

As a building block for specialized polymers, this compound can impart unique properties such as increased thermal stability, chemical resistance, and durability.[1] These fluorinated aromatic segments are desirable in the formulation of high-performance coatings, adhesives, and other advanced materials designed to withstand harsh environmental conditions.[1][5]

Experimental Protocol: Synthesis of a Substituted Urea

The following protocol provides a self-validating system for the synthesis of a N-aryl-N'-alkyl urea, a common application of this isocyanate.

Objective: To synthesize N-[2-Chloro-5-(trifluoromethyl)phenyl]-N'-(propan-2-yl)urea.

Materials:

-

This compound (1.0 eq)

-

Isopropylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and hotplate

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of a substituted urea.

Step-by-Step Methodology:

-

System Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the flask. Cool the solution to 0 °C using an ice bath.

-

Nucleophile Preparation: In a separate flask, dissolve isopropylamine (1.05 equivalents) in a small volume of anhydrous DCM.

-

Controlled Addition: Transfer the amine solution to the dropping funnel and add it dropwise to the stirred isocyanate solution over 15-20 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl and brine, then dry it over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Safety, Handling, and Storage

Authoritative Grounding: this compound is a hazardous chemical and must be handled with extreme care.[9][10]

-

Toxicity: The compound is classified as fatal if inhaled and harmful if swallowed.[8][9][10] It is a lachrymator, meaning it causes tears.[5][9]

-

Corrosivity and Irritation: It causes serious eye damage and skin irritation.[9][10] It may also cause an allergic skin reaction and respiratory irritation.[2][8]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[9][11] Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.[10] In case of inadequate ventilation, respiratory protection should be worn.[2]

-

Storage: The compound is moisture-sensitive.[4][8] It should be stored in a tightly sealed container under an inert gas (e.g., Nitrogen) in a cool (2-8 °C), dry, and well-ventilated area.[1][5][8]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the synergistic interplay of its reactive isocyanate group and the property-enhancing trifluoromethyl substituent. Its role as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers is well-established. Proper understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and developers to leverage this powerful reagent to its full potential in creating novel and functional molecules.

References

-

This compound - LookChem. [Link]

-

This compound - SMU. [Link]

-

This compound - MySkinRecipes. [Link]

-

2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL ISOCYANIDE 601465-68-3 wiki. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

This compound - Oakwood Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 50528-86-4 | TCI AMERICA [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. s3.smu.edu [s3.smu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate for Advanced Synthesis

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethyl)phenyl isocyanate is a highly versatile and reactive chemical intermediate of significant interest in the fields of pharmaceutical science, agrochemical development, and materials science. Its unique molecular architecture, featuring a reactive isocyanate group and a substituted phenyl ring with both chloro and trifluoromethyl moieties, makes it a valuable building block for complex molecular design. The trifluoromethyl group, in particular, often enhances the lipophilicity, metabolic stability, and binding affinity of derivative compounds.[1] This guide provides an in-depth analysis of its physicochemical properties, core reactivity, key applications, and critical safety protocols, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. This compound is a colorless to light yellow liquid under standard conditions, characterized by the data compiled below.[1][2][3] The high purity, typically ≥98% as determined by gas chromatography, ensures its suitability for high-stakes applications such as pharmaceutical synthesis.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 221.56 g/mol | [1][4][5] |

| Molecular Formula | C₈H₃ClF₃NO | [1][4][5][6] |

| CAS Number | 50528-86-4 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Density | 1.46 g/mL | [1][5] |

| Boiling Point | 64 °C @ 5 mmHg 195.3 °C @ 760 mmHg | [1][3][5] |

| Refractive Index | n20/D 1.489 - 1.490 | [1][3] |

| Purity | ≥96-98% (GC) | [1][2][4] |

| Synonyms | Isocyanic Acid 2-Chloro-5-(trifluoromethyl)phenyl Ester; 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene | [2][4] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate (-N=C=O) functional group. The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This reactivity is the cornerstone of its application as a building block.

The primary reaction pathway is nucleophilic addition, where compounds with active hydrogen atoms, such as amines, alcohols, and water, react readily to form stable adducts.

-

Reaction with Amines: Primary and secondary amines react exothermically to form substituted ureas. This is one of the most common applications in drug discovery, as the urea linkage is a key structural motif in many biologically active molecules.

-

Reaction with Alcohols: Alcohols react to form carbamate (urethane) linkages. This reaction is fundamental to its use in polymer chemistry for the synthesis of polyurethanes.[1]

-

Reaction with Water: A significant handling consideration is its sensitivity to moisture.[3][7] It reacts with water to form an unstable carbamic acid, which then decomposes to produce the corresponding amine (2-chloro-5-(trifluoromethyl)aniline) and carbon dioxide gas. This reaction is often undesirable as it consumes the reagent and can lead to pressure buildup in sealed containers.

The workflow below illustrates the general mechanism of nucleophilic addition to the isocyanate group.

Caption: Generalized reaction of this compound.

Core Applications in Research and Development

This reagent is a cornerstone intermediate in several high-value chemical industries.

3.1 Pharmaceutical Synthesis

In drug development, the isocyanate serves as a scaffold for creating compounds that target specific biological pathways.[1][8] The formation of urea and carbamate derivatives is a key strategy for generating libraries of compounds for screening.[5] The presence of the trifluoromethyl group can significantly enhance a drug candidate's properties by increasing its metabolic stability and cell membrane permeability.

3.2 Agrochemical Development

It is a key intermediate in the synthesis of modern pesticides and herbicides.[1][5][8] The resulting urea-based compounds often exhibit potent biological activity, contributing to enhanced crop protection and yields.

3.3 Polymer and Materials Science

The reagent is employed as a building block for specialized polymers.[1][5][8] Introducing the fluorinated aromatic segment into a polymer backbone can confer unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. These polymers find use in high-performance coatings, adhesives, and other advanced materials.[1][8]

Safety, Handling, and Storage Protocols

Due to its high reactivity and toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification:

-

Toxicity: Toxic or fatal if inhaled and toxic if swallowed.[2][7]

-

Corrosivity: Causes severe skin burns and eye damage.[7]

-

Sensitization: May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[2][7]

-

Flammability: Combustible liquid.[2]

-

Environmental: Very toxic to aquatic life with long-lasting effects.[7]

Handling Procedures:

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash-proof goggles with a face shield. Respiratory protection is required in case of inadequate ventilation.[2]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store the reagent under an inert gas like nitrogen or argon.[7] Use dry glassware and anhydrous solvents to prevent degradation.

-

First Aid:

-

Inhalation: Remove person to fresh air immediately and call a physician.[2][7]

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water.[2][7]

-

Eye Contact: Rinse thoroughly with plenty of water and consult an ophthalmologist.[7]

-

Ingestion: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[2][7]

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

-

The recommended storage temperature is between 2-8°C.[1][5][7]

-

Store away from incompatible materials such as water, alcohols, amines, and strong bases.

-

The storage area should be locked up or accessible only to authorized personnel.[7]

Exemplary Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol details a representative synthesis using the title compound. The choice of an amine as the nucleophile is illustrative of its common use in pharmaceutical research.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)urea.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel), dried in an oven.

Procedure:

-

Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). This is done first to ensure the amine is ready to react immediately upon addition of the isocyanate.

-

Isocyanate Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM in a dropping funnel. Add the isocyanate solution dropwise to the stirring amine solution at 0°C (ice bath). Causality: A slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, the product often precipitates from the DCM. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo.

-

Purification: Wash the collected solid with cold DCM or diethyl ether to remove any unreacted starting materials. The product, a substituted urea, is typically a stable, crystalline solid. Causality: Washing with a cold, non-polar solvent removes soluble impurities while minimizing loss of the desired product.

-

Characterization (Self-Validation): Dry the purified solid under vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, FT-IR (presence of C=O stretch), and Mass Spectrometry (to confirm the molecular weight).

Conclusion

This compound is a powerful and versatile reagent for chemists in diverse fields. Its predictable reactivity, centered on the electrophilic isocyanate group, allows for the straightforward synthesis of valuable urea and carbamate derivatives. While its utility is clear, its hazardous nature demands rigorous adherence to safety and handling protocols. A comprehensive understanding of its properties, reactivity, and safe handling, as outlined in this guide, is essential for leveraging this compound to its full potential in advancing pharmaceutical, agrochemical, and material science research.

References

- This compound | 50528-86-4. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C2258]

- This compound. Chem-Impex. [URL: https://www.chemimpex.

- This compound 50528-86-4. TCI Chemicals (India). [URL: https://www.tcichemicals.com/IN/en/p/C2258]

- This compound | CAS 50528-86-4. Santa Cruz Biotechnology. [URL: https://www.scbt.

- This compound. LookChem. [URL: https://www.lookchem.

- This compound - High purity. Georganics. [URL: https://georganics.

- 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL ISOCYANIDE 601465-68-3 wiki. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52445851_EN.htm]

- This compound. MySkinRecipes. [URL: https://myskinrecipes.

- This compound. SMU. [URL: https://smu.edu.in.

- This compound, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- SAFETY DATA SHEET - this compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/251941]

- SAFETY DATA SHEET - Phenyl isocyanate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/185353]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 50528-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. s3.smu.edu [s3.smu.edu]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, experimental protocols, and safety considerations associated with its synthesis. The guide focuses on a robust three-step pathway commencing from commercially available p-chlorobenzotrifluoride, while also exploring alternative phosgene-free methodologies. Detailed mechanistic explanations and process optimization strategies are discussed to ensure scientific integrity and practical applicability.

Introduction: Significance and Physicochemical Properties

This compound is a highly reactive organic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: an isocyanate, a trifluoromethyl group, and a chlorine atom. The electrophilic isocyanate group readily participates in nucleophilic addition reactions, particularly with amines and alcohols, to form urea and carbamate linkages, respectively. This reactivity is fundamental to its application as a building block in the synthesis of complex organic molecules.[1]

The trifluoromethyl group imparts unique properties to the parent molecule, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly desirable in the design of bioactive compounds. The chlorine atom further modulates the electronic and steric properties of the phenyl ring, influencing its reactivity and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50528-86-4 | [1] |

| Molecular Formula | C₈H₃ClF₃NO | [1][3] |

| Molecular Weight | 221.56 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 64 °C at 5 mmHg | [1] |

| Density | 1.46 g/mL | [1] |

| Refractive Index | n20/D 1.49 | [1] |

Primary Synthesis Pathway: A Three-Step Approach

The most direct and industrially relevant synthesis of this compound initiates with p-chlorobenzotrifluoride. This pathway is a logical sequence of electrophilic aromatic substitution, reduction, and phosgenation.

Figure 1: Overview of the three-step synthesis pathway for this compound.

Step 1: Nitration of p-Chlorobenzotrifluoride

The synthesis commences with the electrophilic nitration of p-chlorobenzotrifluoride to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents, the chlorine atom and the trifluoromethyl group, are crucial in determining the regioselectivity of this reaction. The trifluoromethyl group is a meta-director and strongly deactivating, while the chlorine atom is an ortho-, para-director and deactivating. The incoming nitro group is directed to the position ortho to the chlorine and meta to the trifluoromethyl group, yielding 2-chloro-5-nitrobenzotrifluoride.

Experimental Protocol (Representative):

A mixture of nitric acid and sulfuric acid is typically employed as the nitrating agent.[4]

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add p-chlorobenzotrifluoride dropwise with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-nitrobenzotrifluoride, which can be purified by distillation or crystallization.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Aqueous Workup: The use of ice quenches the reaction and helps to precipitate the organic product while dissolving the acid mixture. The subsequent washes neutralize any remaining acid and remove water-soluble impurities.

Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride

The second step involves the reduction of the nitro group in 2-chloro-5-nitrobenzotrifluoride to an amino group, yielding 2-chloro-5-(trifluoromethyl)aniline. This transformation is a common and well-established reaction in organic synthesis.

Experimental Protocol (Representative):

Several methods can be employed for this reduction, including catalytic hydrogenation or the use of reducing metals in acidic media. A common laboratory-scale method involves the use of iron powder in the presence of an acid. A patent for a similar compound suggests a system of activated carbon, FeCl₃·6H₂O, and hydrazine hydrate.[5]

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to reflux and add a solution of 2-chloro-5-nitrobenzotrifluoride in ethanol dropwise.

-

Maintain the reaction at reflux until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-chloro-5-(trifluoromethyl)aniline.

Causality of Experimental Choices:

-

Iron/HCl: This is a classic and cost-effective method for nitro group reduction. The in-situ generation of ferrous chloride is the actual reducing agent.

-

Catalytic Hydrogenation (H₂/Pd/C): This is a cleaner alternative that often provides high yields. However, it requires specialized equipment for handling hydrogen gas under pressure.

-

Filtration: The removal of insoluble iron salts is crucial for obtaining a clean product.

Step 3: Phosgenation of 2-Chloro-5-(trifluoromethyl)aniline

The final and most critical step is the conversion of the aniline derivative to the corresponding isocyanate. This is typically achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). Due to the high toxicity of phosgene gas, triphosgene is the preferred reagent in a laboratory setting.[6]

Figure 2: Simplified mechanism of isocyanate formation from an aniline using triphosgene.

Experimental Protocol (Representative):

This protocol is adapted from general procedures for the synthesis of isocyanates using triphosgene.[7]

-

In a well-ventilated fume hood, dissolve 2-chloro-5-(trifluoromethyl)aniline in an inert anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (approximately 0.35-0.4 equivalents per equivalent of aniline) in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the aniline solution dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add a non-nucleophilic base, such as triethylamine (2-3 equivalents), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by IR spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch around 2250-2270 cm⁻¹).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation.

Causality of Experimental Choices:

-

Triphosgene: A solid, safer alternative to phosgene gas. It decomposes in the presence of a base or upon heating to generate phosgene in situ.[6]

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the starting aniline.

-

Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction, driving the reaction to completion. Triethylamine is commonly used as it is a strong enough base but does not readily react with the isocyanate product.

-

Inert Solvent: The solvent should not contain any nucleophilic groups that could react with the isocyanate.

Phosgene-Free Synthesis Alternatives

The high toxicity of phosgene has driven research into alternative, greener methods for isocyanate synthesis. While the phosgenation route is well-established, an understanding of these alternatives is crucial for modern drug development professionals.

Table 2: Comparison of Phosgene-Free Isocyanate Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Alcoholysis of Ureas | The reaction of an N-aryl urea with an alcohol to form a carbamate, which is then thermally decomposed to the isocyanate. | Avoids the use of phosgene. | Requires high temperatures for carbamate decomposition; may have lower yields. |

| Reductive Carbonylation of Nitroarenes | The direct conversion of a nitroaromatic compound to an isocyanate using carbon monoxide in the presence of a catalyst. | A more direct route from nitro compounds. | Often requires high pressures of CO and specialized catalysts; selectivity can be an issue. |

| Reaction with Dimethyl Carbonate (DMC) | The reaction of an amine with DMC to form a carbamate, followed by thermal decomposition. | DMC is a relatively non-toxic and environmentally friendly reagent. | High temperatures are typically required for the decomposition step. |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Starting Materials: p-Chlorobenzotrifluoride is a flammable liquid and an irritant.[8] Nitrating agents (nitric and sulfuric acids) are highly corrosive.

-

Reagents: Phosgene is an extremely toxic gas. Triphosgene, while a solid, is a lachrymator and releases phosgene upon contact with moisture or nucleophiles. All manipulations involving triphosgene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Product: Isocyanates are potent respiratory and skin sensitizers and are toxic if inhaled or swallowed. Exposure can lead to severe allergic reactions.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: For work with phosgene or triphosgene, a supplied-air respirator may be necessary depending on the scale and experimental setup.

Emergency Procedures:

-

Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Spills: Small spills of triphosgene can be neutralized with a solution of sodium bicarbonate. For larger spills or any release of phosgene, evacuate the area immediately and contact emergency services.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and stringent safety precautions. The three-step pathway from p-chlorobenzotrifluoride represents a reliable and scalable method for its production. While the use of phosgene or its surrogates remains a key step, the development of phosgene-free alternatives offers promising avenues for greener and safer manufacturing processes in the future. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of this important chemical intermediate with a strong understanding of the underlying chemistry and safety requirements.

References

-

Eckert, H. (2011). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

- Google Patents. (n.d.). US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]

-

RSC Publishing. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]

-

SMU. (n.d.). This compound. Retrieved from [Link]

-

Vedantu. (n.d.). Aniline reacts with phosgene and excess of KOH to form class 11 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. s3.smu.edu [s3.smu.edu]

- 3. scbt.com [scbt.com]

- 4. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate: Properties, Characterization, and Handling

Introduction

2-Chloro-5-(trifluoromethyl)phenyl isocyanate is a highly reactive aromatic isocyanate that serves as a critical building block in the synthesis of a diverse range of compounds, particularly in the agrochemical, pharmaceutical, and polymer industries.[1] Its utility stems from the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic addition with a variety of functional groups, including amines, alcohols, and water.[2] The presence of both a chloro and a trifluoromethyl substituent on the phenyl ring imparts unique properties to the resulting derivatives, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its characterization, and essential safety and handling information for researchers and professionals in drug development and material science.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Isocyanic acid 2-chloro-5-(trifluoromethyl)phenyl ester, 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene | [1] |

| CAS Number | 50528-86-4 | [1][3] |

| Molecular Formula | C₈H₃ClF₃NO | [1][2][3] |

| Molecular Weight | 221.56 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.46 g/mL at 20 °C | [1][2][4] |

| Boiling Point | 64 °C at 5 mmHg (0.7 kPa) | [1][2][4] |

| Refractive Index (n²⁰/D) | 1.4880 - 1.4930 | [5] |

| Purity | ≥96% (GC) | [3][5] |

This compound is a liquid at ambient temperature. For precise determination of its freezing point, Differential Scanning Calorimetry (DSC) is the recommended technique.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles. The aromatic ring is substituted with two electron-withdrawing groups (chloro and trifluoromethyl), which further increases the electrophilicity of the isocyanate carbon, making it more reactive than unsubstituted phenyl isocyanate.

Reaction with Nucleophiles

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by protonation of the nitrogen.

Caption: Workflow for determining the freezing point using DSC.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol describes how to assess the thermal stability and decomposition profile of this compound.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition or evaporation.

Instrumentation:

-

Thermogravimetric Analyzer

-

Ceramic or aluminum sample pans

-

Microbalance

Procedure:

-

Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is a measure of the thermal stability.

-

The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximal.

-

Caption: Workflow for determining thermal stability using TGA.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed or inhaled. * Irritation: It may cause respiratory irritation. * Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. * Combustibility: It is a combustible liquid. Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.

-

In case of inadequate ventilation, wear respiratory protection. Handling:

-

Use only outdoors or in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces. * Store under an inert gas, as it is air and moisture sensitive. * Store in a refrigerated (0-10 °C), dry, and well-ventilated place.

Conclusion

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, a key reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document elucidates the chemical structure, physicochemical properties, and spectroscopic profile of this versatile building block. Detailed protocols for its synthesis and its application in the construction of complex molecular architectures are presented, with a particular focus on its role in the synthesis of the multi-kinase inhibitor, Sorafenib. The underlying reaction mechanisms, safety considerations, and handling procedures are also discussed in detail to provide a thorough resource for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Isocyanates in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent in drug design.[1] When incorporated into a reactive handle like an isocyanate (-N=C=O), it creates a powerful synthon for the rapid and efficient generation of diverse chemical libraries.

This compound has emerged as a valuable reagent due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity, combined with the lipophilic character imparted by the trifluoromethyl group, makes it an ideal building block for the synthesis of biologically active ureas and carbamates.[2][3] This guide will delve into the essential technical aspects of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a laboratory setting.

Chemical Structure and Properties

The molecular structure of this compound is foundational to its reactivity and applications.

Structure:

Chemical Structure and Properties

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The specific splitting patterns will be influenced by both chlorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The isocyanate carbon is expected to appear in the range of 120-130 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -CF3 group, likely in the range of -60 to -65 ppm (relative to CFCl3).[4]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between 2250 and 2275 cm⁻¹, which is characteristic of the N=C=O stretching vibration of the isocyanate group. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show a molecular ion peak (M⁺) at m/z 221 and 223 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would likely involve the loss of the isocyanate group (-NCO) and cleavage of the C-Cl and C-CF3 bonds.

Synthesis of this compound

The most common laboratory-scale synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline. Triphosgene, a safer solid equivalent to phosgene gas, is often employed.

Reaction Principle

The synthesis proceeds via the reaction of 2-chloro-5-(trifluoromethyl)aniline with triphosgene in an inert solvent. The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its equivalent). Subsequent elimination of HCl yields the desired isocyanate.

Synthetic Workflow for this compound

Experimental Protocol (Illustrative)

This protocol is based on general procedures for the synthesis of aryl isocyanates and should be adapted and optimized for specific laboratory conditions.[5]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of 2-chloro-5-(trifluoromethyl)aniline in an anhydrous, inert solvent (e.g., toluene).

-

Addition of Phosgenating Agent: A solution of triphosgene in the same solvent is added dropwise to the aniline solution at room temperature with vigorous stirring. Caution: This reaction should be performed in a well-ventilated fume hood as phosgene gas may be evolved.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Reaction Mechanisms

The synthetic utility of this compound stems from the high reactivity of the isocyanate group towards a wide range of nucleophiles.

Reaction with Amines to Form Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is highly efficient and typically proceeds without the need for a catalyst.

Mechanism: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the isocyanate nitrogen, yielding the stable urea linkage.

Mechanism of Urea Formation

Reaction with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is fundamental to the production of polyurethanes and is also widely used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism: The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. A subsequent proton transfer from the alcohol to the isocyanate nitrogen results in the formation of the carbamate.[6]

Mechanism of Carbamate Formation

Application in Drug Discovery: The Synthesis of Sorafenib

A prominent example of the application of this compound in drug development is its use as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[7]

The Role of the Urea Linkage in Sorafenib

The urea moiety in Sorafenib, formed from the reaction of this compound and an aniline derivative, is crucial for its biological activity. It acts as a hydrogen bond donor and acceptor, enabling the molecule to bind effectively to the ATP-binding pocket of various kinases.

Synthetic Workflow for Sorafenib

The final step in many reported syntheses of Sorafenib involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with this compound.[7][8]

Final Step in the Synthesis of Sorafenib

Experimental Protocol (Illustrative)

The following is a generalized procedure for the final coupling step in the synthesis of Sorafenib.[8]

-

Dissolution: 4-(4-aminophenoxy)-N-methylpicolinamide is dissolved in a suitable anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: A solution of this compound in the same solvent is added dropwise to the stirred solution of the amine at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Isolation and Purification: The resulting precipitate (Sorafenib) is collected by filtration, washed with the solvent, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation and may cause respiratory irritation.[9] Isocyanates are known sensitizers and may cause allergy or asthma-like symptoms upon inhalation.

-

Precautions: Work should be conducted in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9] Avoid breathing vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to protect from moisture, as it can react with water to form an unstable carbamic acid which decomposes to the corresponding aniline and carbon dioxide.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its unique combination of a reactive isocyanate group and electron-withdrawing chloro and trifluoromethyl substituents makes it a powerful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The successful application of this reagent in the synthesis of the life-saving drug Sorafenib underscores its importance in modern drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective and responsible use in the laboratory.

References

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.

- Chem-Impex. 2-Chloro-5-(trifluoromethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Supporting Inform

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.

- Isocyanate-based multicomponent reactions. RSC Advances.

- Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyan

- Synthesis of Sorafenib. Chinese Pharmaceutical Journal.

- Synthesis of Sorafenib. ChemicalBook.

- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu

- Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1) and Attempted Synthesis of Sorafenib ( 8 ) (Route 3).

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyan

- [FREE] Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyan

- Chem-Impex. 2-Chloro-5-(trifluoromethyl)

- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform

- 2-Chloro-5-(trifluoromethyl)

- MySkinRecipes. 2-Chloro-5-(trifluoromethyl)

Sources

- 1. Solved: Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate [Chemistry] [gauthmath.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Show the mechanism of the nucleophilic addition reaction of an alcohol wi.. [askfilo.com]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Introduction

2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS No. 50528-86-4) is a highly reactive, electrophilic compound utilized as a key building block in the synthesis of a diverse range of molecules.[1][2] Its utility spans the development of advanced polymers, agrochemicals, and, notably, pharmaceutical agents, where the incorporation of the trifluoromethyl group can significantly enhance metabolic stability and lipophilicity.[1] Given its role as a critical intermediate, a comprehensive understanding of its structural and electronic properties is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. The narrative moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established physicochemical principles. Every protocol herein is designed as a self-validating system, ensuring researchers, scientists, and drug development professionals can apply these methodologies with confidence.

Molecular Structure and Physicochemical Properties

A precise characterization begins with the foundational molecular structure. The arrangement of substituents on the phenyl ring dictates the electronic environment of each atom, which is directly interrogated by spectroscopic methods.

-

Systematic Name: 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene[3]

-

CAS Number: 50528-86-4[3]

-

Molecular Formula: C₈H₃ClF₃NO[3]

-

Molecular Weight: 221.56 g/mol [3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and isocyanate groups.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | 7.4 - 7.6 | d | J = ~8.5 Hz | Ortho to the electron-withdrawing NCO group and meta to the CF₃ group. |

| H-4 | 7.3 - 7.5 | dd | J = ~8.5, ~2.0 Hz | Ortho to the strongly electron-withdrawing CF₃ group and meta to the Cl group. |

| H-3 | 7.2 - 7.4 | d | J = ~2.0 Hz | Ortho to the Cl group and meta to the NCO and CF₃ groups. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon of the CF₃ group and the aromatic carbon to which it is attached will appear as quartets due to C-F coupling.[4]

| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| C-NCO | 125 - 130 | s | - | Characteristic chemical shift for the isocyanate carbon. |

| C-5 | 130 - 135 | q | ¹JCF ≈ 270-275 Hz | Directly attached to three fluorine atoms, resulting in a large one-bond coupling constant.[4] |

| C-2 | 134 - 138 | s | - | Carbon bearing the chlorine atom (ipso-carbon). |

| C-1 | 132 - 136 | s | - | Carbon bearing the isocyanate group (ipso-carbon). |

| C-4 | 128 - 132 | q | ²JCF ≈ 30-35 Hz | Two-bond coupling to the CF₃ group.[4] |

| C-6 | 125 - 130 | s | - | Aromatic CH. |

| C-3 | 120 - 125 | s | - | Aromatic CH. |

| -CF₃ | 120 - 124 | q | ³JCF ≈ 4-6 Hz | Three-bond coupling to the CF₃ group. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[5] A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted δ (ppm) | Multiplicity | Rationale |

| -CF₃ | -61 to -64 | s | The chemical shift is characteristic for a CF₃ group attached to an aromatic ring. The absence of adjacent fluorine atoms results in a singlet.[6][7] |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying key functional groups. The isocyanate group provides a highly characteristic and unambiguous absorption band.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2270 - 2250 | Strong, Sharp | N=C=O Asymmetric Stretch | This is the hallmark absorption for isocyanates and its presence is a definitive indicator of the functional group's integrity.[8] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² hybridized C-H bonds on the phenyl ring.[9] |

| 1600 - 1450 | Medium to Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| 1320 - 1300 | Strong | C-F Stretch | Symmetric stretching of the C-F bonds in the trifluoromethyl group. |

| 1180 - 1100 | Strong | C-F Stretch | Asymmetric stretching of the C-F bonds. |

| 800 - 700 | Strong | C-Cl Stretch | Stretching vibration for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. Electron Ionization (EI) is a common method for such analyses.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 221, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% the intensity of the M peak). The monoisotopic mass is 220.98 g/mol .[3]

Predicted Fragmentation Pathway

The fragmentation of isocyanates under EI conditions often involves characteristic losses.[10][11]

-

Loss of the Isocyanate Group: A primary fragmentation pathway is the cleavage of the NCO group, leading to a fragment ion corresponding to the substituted phenyl cation.

-

[M - NCO]⁺ = m/z 179

-

-

Loss of Chlorine: Loss of the chlorine radical from the molecular ion.

-

[M - Cl]⁺ = m/z 186

-

-

Loss of CF₃: Cleavage of the trifluoromethyl group.

-

[M - CF₃]⁺ = m/z 152

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 5. azom.com [azom.com]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Quality Control of Isocyanates | Metrohm [metrohm.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Researcher's Comprehensive Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS No. 50528-86-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind essential safety protocols. By understanding the chemical's reactivity and toxicological profile, laboratory personnel can establish a self-validating system of safety that protects both the individual and the integrity of their research. This compound is a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers, but its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols.[1][2][3]

Section 1: Hazard Identification and Toxicological Profile

This compound is a highly reactive electrophile due to the isocyanate functional group (-N=C=O).[2] This reactivity is the foundation of its utility in synthesis and also the primary source of its hazard. The trifluoromethyl and chloro-substituents on the phenyl ring further influence its chemical properties and toxicological effects.

Core Hazards:

-

Acute Toxicity: The compound is toxic if swallowed or inhaled and harmful in contact with skin.[4] Inhalation is a critical exposure route that can lead to fatal outcomes.[5]

-

Respiratory Sensitization: A paramount concern with isocyanates is their ability to act as respiratory sensitizers. Initial exposure may cause respiratory irritation, but subsequent exposures, even at minute concentrations, can trigger severe, asthma-like allergic reactions in sensitized individuals.[6][7]

-

Skin and Eye Damage: Direct contact causes severe skin irritation and can lead to serious eye damage.[4][8] It may also cause an allergic skin reaction, a condition known as contact dermatitis.[5][6]

-

Lachrymator: The compound is a lachrymator, meaning it irritates the eyes and causes tearing.[2][5]

-

Combustibility: It is classified as a combustible liquid and must be kept away from heat, sparks, and open flames.[9]

Data Summary Table: Chemical and Safety Information

| Identifier | Value | Reference |

| CAS Number | 50528-86-4 | [1][10] |

| Molecular Formula | C₈H₃ClF₃NO | [1][2][10] |

| Molecular Weight | 221.56 g/mol | [1][2][10] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 64 °C @ 5 mmHg (0.7 kPa) | [1][2] |

| Density | 1.46 g/mL | [1][2] |

| Storage Temperature | 2 - 8 °C, under an inert atmosphere | [1][2][11] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by meticulous use of appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing the concentration of vapors and aerosols in the laboratory atmosphere.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[12][13] The hood's exhaust system is crucial for preventing inhalation exposure.[14]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11][15][16] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[11][16][17]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is mandatory to protect against direct contact and residual exposure.[15][18]

-

Hand Protection: Standard disposable latex gloves are not suitable.[6] Use chemical-resistant gloves such as nitrile or butyl rubber.[18][19] Gloves should be inspected for defects before use and changed immediately if contamination is suspected.[20]

-

Body Protection: Wear a disposable suit or a lab coat with long sleeves.[18][19] Coveralls provide more comprehensive protection against splashes and should be considered standard practice.[15]

-

Eye and Face Protection: Given the severe eye irritation and lachrymatory properties, full-face shields worn over safety goggles are essential.[14][15][18] If a full-face respirator is used, it provides integrated eye and face protection.[6]

-

Respiratory Protection: Respiratory protection is non-negotiable. For handling small quantities in a fume hood, a half-mask or full-face respirator with organic vapor cartridges is the minimum requirement.[12][16][18] For larger quantities, or in situations with inadequate ventilation, a supplied-air respirator is necessary.[6][7]

Caption: Correct donning and doffing sequence for PPE.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to a strict, well-documented workflow minimizes the risk of accidental exposure.

Handling Protocol

-

Pre-Handling: Review the Safety Data Sheet (SDS) and this guide.[12] Ensure the fume hood is operational and all necessary PPE and spill-response materials are readily available.

-

Work Area: Conduct all work in a designated area within the fume hood to contain potential contamination.

-

Dispensing: Use the smallest quantity of the isocyanate necessary for the procedure.[12]

-

Post-Handling: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical using a suitable solution (see Section 5).[12] Dispose of all contaminated waste in a designated, labeled container.[12]

-

Personal Hygiene: After removing PPE, wash hands and face thoroughly with soap and water before leaving the work area.[14] Do not eat, drink, or smoke in the laboratory.[17][21][22]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[21][23] A designated, locked cabinet is recommended.[9]

-

Container: Keep the container tightly closed.[9][24] Storage under an inert atmosphere (e.g., nitrogen) is advised to prevent reaction with moisture.[9][11]

-

Incompatibilities: Isocyanates react violently with water, producing carbon dioxide gas which can pressurize and rupture containers.[23] Store separately from incompatible materials such as water, acids, strong bases, alcohols, and amines.[9]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists. | [12][20] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open. Remove contact lenses if present. Seek immediate medical attention. | [7][12] |

| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth and drink water or milk to dilute the chemical. Seek immediate medical attention. | [7][12] |

Spill Response Protocol

For minor spills handled by trained personnel:

-

Evacuate: Alert personnel and evacuate the immediate spill area.[12]

-

Ventilate: Ensure the area is well-ventilated.[25]

-

PPE: Don the appropriate PPE, including respiratory protection.[12][15][25]

-

Contain: Cover the spill with an inert, dry absorbent material like sand, vermiculite, or sawdust.[12][25]

-

Neutralize: Prepare a decontamination solution. Common formulations include:

-

Apply: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow at least 10-15 minutes for the reaction to complete.[12]

-

Collect: Using non-sparking tools, collect the neutralized material into a labeled, open-top container.[12][25]

-

Do Not Seal: Leave the container unsealed for at least 24 hours in a safe, ventilated area (like the back of a fume hood) to allow for the escape of any generated carbon dioxide gas.[12][23][25]

-

Final Decontamination: Wipe the spill area with the decontamination solution, followed by water.

-

Disposal: Dispose of all materials as hazardous waste.

Caption: Step-by-step workflow for minor isocyanate spills.

Section 5: Waste Disposal

Isocyanate waste is hazardous and must be managed according to institutional, local, and federal regulations.[23][25]

-

Containment: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, properly labeled hazardous waste containers.

-

Neutralization: For liquid waste, slow addition to a stirred decontamination solution (as described in Section 4.2) in an open container within a fume hood can be a pre-treatment step.[26]

-

Professional Disposal: Never dispose of isocyanate waste down the drain.[24] All waste must be handled by a licensed hazardous waste disposal contractor.[25] Methods like high-temperature incineration are often employed for complete destruction.[27][28]

Section 6: Medical Surveillance

Given the sensitizing nature of isocyanates, a medical surveillance program is recommended for personnel who work with these compounds regularly.[7] This should include a baseline health assessment, focusing on respiratory history, and periodic pulmonary function tests to detect any early signs of sensitization.[15] Any worker who develops respiratory symptoms should be removed from isocyanate exposure and receive immediate medical evaluation.

References

- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.

- Government of Canada. (2022). Isocyanates: Control measures guideline.

- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- Safe Work Australia. (n.d.). Guide to handling isocyanates.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.

- Transport Canada. (2025). Isocyanates – A family of chemicals.

- Patsnap. (2025). Industry Best Practices for Isocyanate Waste Management.

- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.

- Safe Use of Di-Isocyanates. (n.d.). Safe Use of Di-Isocyanates.

- Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A).

- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.